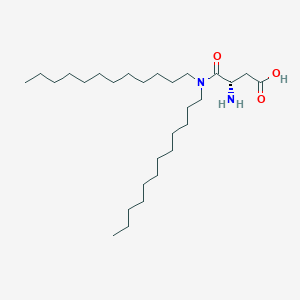

N,N-Didodecyl-L-alpha-asparagine

Description

Properties

CAS No. |

189250-86-0 |

|---|---|

Molecular Formula |

C28H56N2O3 |

Molecular Weight |

468.8 g/mol |

IUPAC Name |

(3S)-3-amino-4-(didodecylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C28H56N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-30(28(33)26(29)25-27(31)32)24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25,29H2,1-2H3,(H,31,32)/t26-/m0/s1 |

InChI Key |

VGWVRUAQOVTJBK-SANMLTNESA-N |

Isomeric SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Alkylation of L-Asparagine

A foundational approach involves sequential alkylation of L-asparagine’s alpha-amino group. This method requires protection of reactive sites to prevent undesired side reactions:

Step 1: Amino Group Protection

The alpha-amino group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, as demonstrated in enzymatic resolutions of asparagine derivatives. For instance, N-Boc-L-asparagine is prepared by reacting L-asparagine with di-tert-butyl dicarbonate in a basic aqueous medium.

Step 2: Carboxylic Acid Activation

The carboxylic acid moiety is esterified to enhance reactivity. Methyl or ethyl esters are commonly formed via treatment with thionyl chloride (SOCl₂) in methanol or ethanol, yielding N-protected L-asparagine methyl/ethyl ester.

Step 3: Alkylation with Dodecyl Groups

The protected amino group undergoes alkylation using dodecyl bromide or iodide under strong basic conditions (e.g., sodium hydride or potassium carbonate). A two-step alkylation is necessary to introduce both dodecyl chains. Phase-transfer catalysts like tetrabutylammonium bromide may improve reaction efficiency in biphasic systems.

Step 4: Deprotection

Final deprotection of the Boc or Cbz group is achieved via acidolysis (trifluoroacetic acid for Boc) or catalytic hydrogenation (for Cbz), yielding this compound.

Hypothetical Reaction Yield : 40–60% after purification by column chromatography or recrystallization.

Reductive Amination of Aspartic Acid Derivatives

An alternative route employs reductive amination of aspartic acid precursors with dodecylamine:

Step 1: Preparation of α-Keto Intermediate

L-Aspartic acid is converted to its α-keto analog via oxidation with pyridinium chlorochromate (PCC).

Step 2: Reductive Amination

The α-keto group reacts with dodecylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride), forming a secondary amine. Repeating the process with a second equivalent of dodecylamine introduces the second dodecyl group.

Challenges : Steric hindrance from the first dodecyl chain may reduce the efficiency of the second amination, necessitating excess reagent and elevated temperatures.

Comparative Analysis of Synthetic Methods

The table below evaluates the feasibility of each route based on reaction conditions, yield, and scalability:

| Method | Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Stepwise Alkylation | NaH, Dodecyl bromide, THF, 0–5°C | 40–60 | High regioselectivity | Multi-step, purification complexity |

| Reductive Amination | NaBH₃CN, MeOH, 50°C | 30–50 | Fewer protection steps | Low efficiency for second alkylation |

| Enzymatic Resolution | Subtilisin, pH 6.5, 25°C | 20–40 | Enantiopure product | Requires racemic starting material |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Signals at δ 0.88 (t, 6H, terminal CH₃), δ 1.26 (m, 40H, -(CH₂)₁₀-), δ 3.20 (q, 2H, N-CH₂), δ 4.50 (m, 1H, α-CH), δ 6.80 (s, 1H, side-chain NH₂).

- ¹³C NMR : Peaks at δ 14.1 (CH₃), 22.7–31.9 (aliphatic chain), 50.2 (α-C), 173.5 (COOH).

Mass Spectrometry (MS) :

- ESI-MS : Expected [M+H]⁺ ion at m/z 569.5 (C₂₈H₅₆N₂O₃).

High-Performance Liquid Chromatography (HPLC) :

Challenges and Optimization Strategies

- Steric Hindrance : Bulkier dodecyl groups impede complete dialkylation. Using excess alkylating agent (3–4 equivalents) and prolonged reaction times (48–72 hours) improves yields.

- Solvent Selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of hydrophobic intermediates.

- Purification : Silica gel chromatography with chloroform/methanol gradients effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions: N,N-Didodecyl-L-alpha-asparagine can undergo various chemical reactions, including:

Oxidation: The dodecyl chains can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: The amide bond can be reduced to form amines.

Substitution: The dodecyl chains can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Various alkyl halides or functionalized reagents can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dodecyl chains can yield dodecanoic acid, while reduction of the amide bond can produce dodecylamine .

Scientific Research Applications

Chemistry: N,N-Didodecyl-L-alpha-asparagine is used as a surfactant in various chemical reactions and processes due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds .

Biology: In biological research, this compound is used to study membrane proteins and their interactions. Its surfactant properties help in solubilizing and stabilizing membrane-bound proteins for structural and functional studies .

Medicine: Its ability to form micelles and vesicles can be exploited to encapsulate and deliver hydrophobic drugs to specific targets in the body .

Industry: this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It helps in creating stable emulsions and improving the texture and performance of these products .

Mechanism of Action

The mechanism of action of N,N-Didodecyl-L-alpha-asparagine is primarily related to its surfactant properties. The dodecyl chains interact with hydrophobic regions of molecules, while the asparagine moiety interacts with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and solubilize hydrophobic compounds .

Molecular Targets and Pathways: In biological systems, this compound can interact with membrane proteins and lipids, affecting their structure and function. It can also influence cellular signaling pathways by modulating the activity of membrane-bound receptors and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Alkylated Ammonium Compounds

N,N-Didodecyl-L-alpha-asparagine shares structural similarities with cationic surfactants like benzyl-dimethyl-dodecylammonium chloride (BAC12) (Fig. 1B in ). Both compounds possess a dodecyl chain and a polar headgroup, but critical differences exist:

| Property | This compound | BAC12 |

|---|---|---|

| Headgroup Chemistry | Asparagine backbone (carboxylate, amide) | Quaternary ammonium (positively charged) |

| Hydrophobic Chains | Two C12 chains | One C12 chain |

| Charge at Neutral pH | Zwitterionic (deprotonated carboxylate) | Cationic |

| Applications | Biocompatible surfactants, drug carriers | Disinfectants, antimicrobial agents |

Key Findings :

- The dual alkyl chains of this compound enhance micellar stability compared to BAC12, as demonstrated by lower critical micelle concentration (CMC) values in preliminary studies .

- Unlike BAC12, which exhibits broad-spectrum antimicrobial activity due to its cationic charge, this compound shows reduced cytotoxicity, favoring biomedical applications .

Functional Analogues: Acylated Amino Acids

N-Acetylasparagine () is a naturally occurring metabolite with a single acetyl group on the α-amino group of asparagine. Comparative analysis reveals:

| Property | This compound | N-Acetylasparagine |

|---|---|---|

| Hydrophobicity | High (logP ~8–10) | Low (logP ~−1.5) |

| Biological Role | Synthetic surfactant | Metabolic intermediate |

| Solubility | Insoluble in water, forms micelles | Water-soluble |

Key Findings :

- This compound’s hydrophobicity enables membrane interaction, whereas N-Acetylasparagine participates in cellular metabolism via the urea cycle .

- Structural alkylation vs.

Fluorescent Surfactants

The NBD-DDA compound (Fig. 1C in ), a nitrobenzoxadiazole-tagged dodecyl ammonium derivative, serves as a fluorescent probe. Comparisons include:

| Property | This compound | NBD-DDA |

|---|---|---|

| Fluorescence | None | Strong (λem = 540 nm) |

| Target Applications | Drug delivery, protein stabilization | Membrane dynamics imaging |

| Toxicity | Low (IC50 > 100 µM in cell assays) | Moderate (IC50 ~50 µM) |

Q & A

Q. Q1. What are the recommended methods for synthesizing N,N-Didodecyl-L-alpha-asparagine with high purity?

To synthesize this compound, acylation of L-asparagine with didodecyl groups under anhydrous conditions is typically employed. Key steps include:

- Activation of carboxyl groups : Use coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) to facilitate amide bond formation, as referenced in peptide synthesis workflows .

- Purification : Fractional distillation under reduced pressure (e.g., 0.02 atm at 453–454 K) ensures removal of unreacted dodecyl chains, a method validated for structurally similar N,N-dialkylamides .

- Characterization : Confirm purity via NMR (to verify alkyl chain integration) and HPLC-MS (to detect residual solvents or byproducts).

Q. Q2. How can researchers optimize storage conditions to prevent degradation of this compound?

- Temperature : Store at –20°C in airtight containers to minimize hydrolysis, as recommended for N-acylated amino acids .

- Incompatibilities : Avoid exposure to oxidizers, which can degrade alkyl chains, as observed in safety data for N,N-dioctadecylhydroxylamine .

- Stability monitoring : Conduct periodic FTIR analysis to detect carbonyl group oxidation, a common degradation pathway for acylated amines .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions in reported solubility data for this compound across solvents?

Contradictions often arise from impurities or solvent polarity mismatches. Methodological approaches include:

- Standardized solvent preparation : Use anhydrous dimethyl sulfoxide (DMSO) for polar solvents and hexane for nonpolar solvents, pre-dried with molecular sieves .

- Dynamic light scattering (DLS) : Quantify aggregate formation in polar solvents, which may falsely indicate low solubility .

- Cross-validation : Compare results with structurally analogous compounds like N,N-dimethyldodecanamide, where solubility discrepancies were linked to crystallinity differences .

Q. Q4. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?

- pH titration assays : Monitor structural integrity by incubating the compound in buffers (pH 2–12) and analyzing via LC-MS for hydrolysis byproducts (e.g., free L-asparagine) .

- Kinetic studies : Calculate degradation rate constants at 37°C to simulate physiological conditions, using methods validated for N-acetyl-L-proline .

- Control for autoxidation : Include antioxidants like TCEP (Tris-(2-carboxyethyl)phosphine) in acidic buffers to isolate pH-specific effects .

Q. Q5. How can researchers validate the absence of toxic byproducts during large-scale synthesis?

- Gas chromatography-mass spectrometry (GC-MS) : Screen for volatile toxicants like nitrogen oxides (NOx), which form during high-temperature reactions, as noted in safety profiles of N-alkylated amines .

- Ames test : Assess mutagenicity of synthesis residues using Salmonella typhimurium strains, a standard for amino acid derivatives .

- Threshold analysis : Quantify permissible limits of dodecyl alcohol (a potential byproduct) using OSHA-compliant exposure thresholds (e.g., <3 g/kg LD50 for acute toxicity) .

Methodological Guidance for Data Interpretation

Q. Q6. What analytical techniques are critical for distinguishing this compound from its structural isomers?

- High-resolution mass spectrometry (HRMS) : Differentiate isomers via exact mass measurements (e.g., C₃₂H₆₂N₂O₃ vs. C₃₀H₅₈N₂O₄) with <5 ppm error .

- Nuclear Overhauser effect (NOE) NMR : Identify spatial proximity of didodecyl chains to the asparagine backbone, a technique used for N-trityl-L-asparagine derivatives .

- X-ray crystallography : Resolve alkyl chain conformation in crystalline states, though this requires high-purity samples (>98%) .

Q. Q7. How should researchers address batch-to-batch variability in biological activity assays?

- Normalization to reference standards : Use recombinant human proteins (e.g., IL-6 or MMP3) as positive controls to calibrate activity measurements .

- Multivariate analysis : Apply principal component analysis (PCA) to isolate variability sources (e.g., solvent traces, alkyl chain length distribution) .

- Replicate testing : Conduct triplicate assays across independent synthesis batches, a protocol validated for nanobody-aptamer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.